molecular formula C25H28N2O B11038335 (1E)-1-[(4-butylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-[(4-butylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11038335
M. Wt: 372.5 g/mol
InChI Key: HSKPASDPKHSXJI-UHFFFAOYSA-N
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Description

(1E)-1-[(4-butylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines a quinoline core with a pyrrolo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(4-butylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the pyrrolo ring and the butylphenyl group. Key steps may include:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyrrolo Ring: This step may involve cyclization reactions using appropriate precursors and catalysts.

    Attachment of the Butylphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a butylphenyl halide and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(4-butylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert imine groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-[(4-butylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Industry

In industry, the compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and potential electronic properties.

Mechanism of Action

The mechanism of action of (1E)-1-[(4-butylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, while the aromatic rings can engage in π-π interactions with aromatic amino acids.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine, which have a quinoline core, are well-known for their antimalarial activity.

    Pyrroloquinoline Derivatives: These include compounds like pyrroloquinoline quinone (PQQ), which is a redox cofactor involved in cellular processes.

Uniqueness

What sets (1E)-1-[(4-butylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one apart is its combination of a bulky butylphenyl group with a highly substituted pyrroloquinoline core. This unique structure may confer distinct electronic properties and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H28N2O

Molecular Weight

372.5 g/mol

IUPAC Name

3-(4-butylphenyl)imino-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C25H28N2O/c1-6-7-8-18-9-11-19(12-10-18)26-22-21-14-16(2)13-20-17(3)15-25(4,5)27(23(20)21)24(22)28/h9-15H,6-8H2,1-5H3

InChI Key

HSKPASDPKHSXJI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=C2C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)C

Origin of Product

United States

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